Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride
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Overview
Description
Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride: is a complex organic compound with the molecular formula C26H26ClNO3 and a molecular weight of 435.94 g/mol . This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride typically involves multiple steps, including the formation of the chromen ring system and subsequent functionalization. Common synthetic routes may involve:
Formation of the Chromen Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Functional Group Substitution: Introduction of the benzyl and azanium groups can be carried out through nucleophilic substitution reactions, often using reagents like benzyl chloride and amines.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride is used as a precursor in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Comparison with Similar Compounds
- Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]ammonium chloride
- Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]pyridinium chloride
Uniqueness: Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
67238-68-0 |
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Molecular Formula |
C26H26ClNO3 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
8-[(benzylamino)methyl]-3-ethyl-7-methoxy-2-phenylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C26H25NO3.ClH/c1-3-20-24(28)21-14-15-23(29-2)22(17-27-16-18-10-6-4-7-11-18)26(21)30-25(20)19-12-8-5-9-13-19;/h4-15,27H,3,16-17H2,1-2H3;1H |
InChI Key |
UBEXALXGOHQFDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2CNCC3=CC=CC=C3)OC)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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